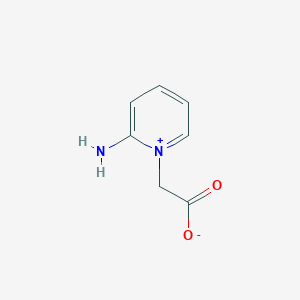

2-(2-Aminopyridin-1-ium-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopyridin-1-ium-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-1-2-4-9(6)5-7(10)11/h1-4,8H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIQIZYEPWPVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)N)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Involving 2 2 Aminopyridin 1 Ium 1 Yl Acetate

Direct Synthesis Approaches to 2-(2-Aminopyridin-1-ium-1-yl)acetate (B2737785) and Related Isomers

The synthesis of N-aminopyridinium salts, the parent structures of this compound, can be achieved through several general methods. These include the N-amination of pyridine (B92270) derivatives with electrophilic aminating reagents, the condensation of pyrylium (B1242799) salts with hydrazine (B178648) or its derivatives, and the modification of the N-substituents of pre-existing N-aminopyridinium compounds. nih.gov One of the earliest and most common methods involves the reaction of pyridine with hydroxylamine-O-sulfonic acid (HOSA) to produce 1-aminopyridinium iodide. nih.govorgsyn.org For less reactive pyridine derivatives, mesitylsulfonyl hydroxylamine (B1172632) (MSH) can be employed for efficient N-amination. nih.gov

The synthesis of 2-aminopyridine (B139424) derivatives, which are precursors to the target compound, can be accomplished through various strategies, including multicomponent reactions. nih.govresearchgate.net For instance, a one-pot reaction involving enaminones, primary amines, and malononitrile (B47326) under solvent-free conditions provides a straightforward route to substituted 2-aminopyridines. nih.gov Another approach utilizes a cascade reaction of 1,1-enediamines with vinamidinium salts. nih.govresearchgate.net Additionally, the reaction of nitrostyrenes with 2-aminopyridines can yield N-(pyridin-2-yl)iminonitriles, which can be further transformed. mdpi.com The direct radiofluorination of pyridine N-oxides has also been explored for the synthesis of fluorinated aminopyridine derivatives. researchgate.net

While the direct synthesis of this compound itself is not extensively detailed in the provided search results, the synthesis of related N-acyl pyridinium-N-aminides has been described. For example, ((tert-butoxycarbonyl)glycyl)(pyridin-1-ium-1-yl)amide can be prepared from methyl (tert-butoxycarbonyl)-glycinate and 1-aminopyridinium iodide. orgsyn.org This suggests that a similar approach, reacting a 2-aminopyridine with a suitable acetate-containing electrophile, could be a viable route to this compound.

Role as a Building Block and Key Intermediate in Organic Synthesis

Aminopyridine derivatives, including this compound, are recognized as versatile building blocks in organic synthesis due to their unique electronic properties and multiple reactive sites. researchgate.netmdpi.commdpi.com They serve as precursors for a wide array of heterocyclic compounds. nih.gov

The functionalization of aminopyridine derivatives can be achieved through various reactions targeting either the pyridine ring or the amino group. N-aminopyridinium ylides, which can be generated from N-aminopyridinium salts, serve as effective directing groups in transition metal-catalyzed C-H bond functionalization reactions. nih.govnih.gov This allows for the introduction of various functional groups at specific positions on an aromatic ring attached to the ylide.

For example, N-aminopyridinium ylides can direct copper-promoted amination of sp2 C-H bonds with pyrazoles, imidazoles, and sulfonamides. nih.govacs.org These reactions typically proceed in fluorinated alcohol solvents at elevated temperatures. nih.gov Similarly, copper-promoted chalcogenation of arene C-H bonds with disulfides and diselenides can be directed by N-aminopyridinium ylides. researchgate.netnih.gov The efficiency of these directing groups can be influenced by the substituents on the pyridine ring. researchgate.net

Furthermore, N-aminopyridinium salts have been utilized as precursors for N-centered radicals in photoredox-catalyzed direct C-H amination of arenes and heteroarenes. acs.orgsciencemadness.org This method provides a mild approach for the formation of C-N bonds. The alkylation of N-aminopyridinium salts has also been explored as a route to secondary amines. chemrxiv.org

The table below summarizes some functionalization strategies involving aminopyridine derivatives.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Reference(s) |

| C-H Amination | Copper(II) acetate (B1210297) | Arene with N-aminopyridinium ylide directing group, Pyrazole/Imidazole/Sulfonamide | Aryl amine | nih.gov |

| C-H Chalcogenation | Copper(II) acetate | Arene with N-aminopyridinium ylide directing group, Disulfide/Diselenide | Aryl sulfide/selenide | researchgate.netnih.gov |

| C-H Amination | Ru(bpy)3Cl2 (photocatalyst) | Arene/Heteroarene, N-aminopyridinium salt | Amidated arene/heteroarene | acs.org |

| Annulation | Cobalt catalyst | Arene with N-iminopyridinium ylide directing group, Alkyne | Isoquinolone | nih.gov |

The utility of this compound and related aminopyridine derivatives extends to the synthesis of more complex molecular architectures. They are key intermediates in the construction of various fused heterocyclic systems. For instance, 2-aminopyridines are precursors for the synthesis of pyrido[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. researchgate.netresearchgate.net

N-iminopyridinium ylides can act as monodentate directing groups in cobalt-catalyzed annulation of sp2 C-H bonds with internal alkynes to form isoquinolones. nih.govrsc.org In this process, the pyridine moiety of the ylide is cleaved and acts as an internal oxidant. nih.gov This methodology demonstrates excellent compatibility with various heterocyclic substrates. nih.gov

Visible-light-induced dehydrogenative cyclization of o-aryl benzaldehydes using N-aminopyridinium salts as both a hydrogen atom transfer (HAT) reagent and a mild oxidant affords a range of fluorenones. acs.org This protocol has been successfully applied to the synthesis of the natural product Nobilone. acs.org

Mechanistic Investigations of Reactions Involving Aminopyridine Derivatives

Understanding the reaction mechanisms involving aminopyridine derivatives is crucial for optimizing existing synthetic methods and developing new transformations.

The synthesis of pyrido[1,2-a]pyrimidinium salts often proceeds through the reaction of 2-aminopyridines with 1,3-dicarbonyl compounds or their equivalents. rsc.org Spectroscopic evidence has shown that 2-(2-acylvinylamino)pyridines are key intermediates in this type of reaction. rsc.org Acid treatment of dihydro-4H-pyrimido[1,2-a]pyrimidines can also lead to the formation of pyrimidopyrimidinium salts. nih.gov The cyclization can also be achieved by reacting 2-aminopyridines with α-acetyl-γ-butyrolactone to form dihydrofuranone intermediates, which are then cyclized using reagents like phosphorus oxychloride. researchgate.net

In the iodine-ammonium acetate promoted synthesis of 2-arylimidazo[1,2-a]pyridines from 2-aminopyridine and aryl methyl ketones, the proposed mechanism involves the in situ generation of an α-iodoketone. researchgate.net The endocyclic nitrogen of the 2-aminopyridine then attacks the α-carbon of the iodoketone to form a pyridinium (B92312) iodide intermediate (Ortoleva-King intermediate). researchgate.net Subsequent deprotonation, intramolecular cyclization, and elimination of water lead to the final product. researchgate.net

In copper-promoted C-H/N-H coupling reactions directed by N-aminopyridinium ylides, the ylide functions as a monodentate directing group. nih.gov This allows for the formation of a C-N bond without the need for an external ligand. nih.gov The reaction is believed to proceed through a mechanism involving coordination of the ylide to the copper center, followed by C-H activation and reductive elimination.

For cobalt-catalyzed annulation reactions, N-iminopyridinium ylides serve a dual role as both a directing group and an internal oxidant. nih.gov The pyridine moiety is cleaved during the reaction. nih.gov Mechanistic studies on the visible-light-induced dehydrogenative cyclization of o-aryl benzaldehydes suggest a photoinduced homolytic cleavage of the N-aminopyridinium salt, initiating a radical chain process. acs.org

Formation of Diverse Nitrogen-Containing Heterocyclic Systems

The compound this compound and its derivatives are pivotal intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic systems. The inherent reactivity of the pyridinium ylide structure, formed by deprotonation of the acetate's α-carbon, allows it to act as a versatile C2-synthon in various cyclization reactions. This section details the utility of this reagent in constructing fused heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials. nih.gov

One of the most prominent applications of 2-aminopyridine-derived salts is in the synthesis of imidazo[1,2-a]pyridines. These bicyclic systems are of significant interest due to their diverse biological activities, including antiviral, anticancer, and antibacterial properties. researchgate.net A modern and efficient one-pot, metal-free approach involves the reaction of 2-aminopyridine derivatives with aryl methyl ketones in the presence of iodine and ammonium (B1175870) acetate. researchgate.net

In this reaction mechanism, the aryl methyl ketone is first α-iodinated in situ. The endocyclic nitrogen of 2-aminopyridine then attacks the α-carbon of the iodoketone, forming a pyridinium salt intermediate, structurally analogous to this compound. researchgate.net The ammonium acetate facilitates the subsequent cyclization. The pyridinium salt is deprotonated, and an intramolecular cyclization occurs, leading to a tetrahydro imidazo[1,2-a]pyridin-2-ol (B55671) intermediate. This intermediate then undergoes dehydration to yield the final 2-arylimidazo[1,2-a]pyridine product. researchgate.net

The versatility of this method allows for the synthesis of a variety of substituted imidazo[1,2-a]pyridines in good to excellent yields. researchgate.net

Table 1: Synthesis of 2-Arylimidazo[1,2-a]pyridines via Iodine-NH4OAc Mediated Reaction researchgate.net

| 2-Aminopyridine Derivative (Substituent) | Aryl Methyl Ketone (Substituent) | Product | Yield (%) |

|---|---|---|---|

| H | Phenyl | 2-Phenylimidazo[1,2-a]pyridine | 92 |

| H | 4-Methylphenyl | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 94 |

| H | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 95 |

| H | 4-Chlorophenyl | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 90 |

| 5-Methyl | Phenyl | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 88 |

| 5-Bromo | Phenyl | 7-Bromo-2-phenylimidazo[1,2-a]pyridine | 85 |

Beyond imidazo[1,2-a]pyridines, pyridinium salt intermediates are instrumental in forming other fused heterocyclic systems. For example, the reaction of 2-aminopyridine with 1,3-diaryl-prop-2-en-1-ones (chalcones) in an iodine-ammonium acetate medium yields 2-aroyl-3-arylimidazo[1,2-a]pyridines. The reaction proceeds via an Ortoleva-King type intermediate, where the endocyclic nitrogen of the 2-aminopyridine attacks the β-position of the α,β-unsaturated ketone system. researchgate.net This is followed by intramolecular cyclization and subsequent aerial oxidation to furnish the final product. researchgate.net

Furthermore, the reactivity of pyridinium salts can lead to the unexpected formation of other heterocyclic cores. For instance, studies on the synthesis of (2-thioxopyridin-1-yl)acetate from 2-bromo-1-(ethoxycarbonylmethyl)pyridinium bromide resulted in the co-formation of an indolizine (B1195054) derivative. osi.lv This highlights the diverse reaction pathways available to N-substituted pyridinium compounds, suggesting that this compound could potentially serve as a precursor for indolizine systems under specific reaction conditions.

The general principle involves the generation of a pyridinium ylide which then participates in cycloaddition reactions or other cyclization cascades to form stable aromatic heterocyclic products. The specific outcome is highly dependent on the reaction partners and conditions employed.

Structural Elucidation and Crystal Engineering of 2 2 Aminopyridin 1 Ium 1 Yl Acetate and Its Adducts

Single Crystal X-Ray Diffraction Studies of 2-(2-Aminopyridin-1-ium-1-yl)acetate (B2737785) Derivatives

Single-crystal X-ray diffraction (SC-XRD) is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing various salts and adducts of the 2-aminopyridin-1-ium cation.

The crystallographic system and space group define the symmetry and periodic arrangement of molecules within a crystal lattice. For derivatives of this compound, these parameters are determined from the diffraction pattern obtained via SC-XRD.

A notable example, 1-allyl-2-aminopyridin-1-ium bromide, crystallizes in the orthorhombic system. nih.gov The specific arrangement and symmetry operations for this compound are described by the space group Pca2₁, which is a non-centrosymmetric space group. Another derivative, 2-aminopyridin-1-ium triiodide, has an asymmetric unit consisting of one 2-aminopyridin-1-ium cation and one triiodide anion, both located in general positions within the crystal structure. nih.govresearchgate.net

Table 1. Crystallographic Data for 2-Aminopyridin-1-ium Derivatives

| Compound | Crystallographic System | Space Group | Reference |

|---|---|---|---|

| 1-Allyl-2-aminopyridin-1-ium bromide | Orthorhombic | Pca2₁ | nih.gov |

| 2-Aminopyridin-1-ium triiodide | Monoclinic | P2₁/c | nih.govresearchgate.net |

The protonation of the 2-aminopyridine (B139424) moiety typically occurs at the ring nitrogen atom, leading to the formation of the 2-aminopyridin-1-ium cation. researchgate.net This protonation induces significant changes in the electronic structure and geometry of the molecule. In the solid state, the 2-aminopyridin-1-ium cation is often planar or nearly planar. nih.govresearchgate.net

A key feature of the protonated form is the short exocyclic C–N bond distance, which is characteristic of the imino form of the cation. researchgate.net For instance, in 2-aminopyridin-1-ium triiodide, this bond length is 1.328 (5) Å. nih.govresearchgate.net The bond lengths within the pyridinium (B92312) ring also vary, reflecting the delocalization of charge. nih.gov In the case of 1-allyl-2-aminopyridin-1-ium bromide, the dihedral angle between the plane of the pyridinium ring and the attached allyl group is 79.4 (3)°. nih.gov

Table 2. Selected Geometrical Parameters for 2-Aminopyridin-1-ium Derivatives (Å)

| Compound | Parameter | Bond Length (Å) | Reference |

|---|---|---|---|

| 2-Aminopyridin-1-ium triiodide | Exocyclic C–N | 1.328 (5) | nih.govresearchgate.net |

| Ring C–N | 1.353 (5) – 1.354 (5) | nih.gov | |

| 1-Allyl-2-aminopyridin-1-ium bromide | C1–N2 (exocyclic) | 1.339 (4) | nih.gov |

| C1–N1 (ring) | 1.361 (3) | nih.gov |

The unit cell is the fundamental repeating unit of a crystal, defined by three edge lengths (a, b, c) and three angles (α, β, γ). researchgate.net These lattice parameters precisely describe the size and shape of the repeating volume in the crystal. For the orthorhombic crystal of 1-allyl-2-aminopyridin-1-ium bromide, the unit cell dimensions have been determined with high precision at a temperature of 120 K. nih.gov

Table 3. Unit Cell Parameters for 1-Allyl-2-aminopyridin-1-ium bromide

| Parameter | Value |

|---|---|

| a (Å) | 7.8205 (2) |

| b (Å) | 13.3560 (3) |

| c (Å) | 8.5621 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 894.32 (4) |

Source: nih.gov

Supramolecular Assembly and Intermolecular Interaction Networks

Hydrogen bonds are the primary interactions responsible for the formation of robust supramolecular architectures in these compounds. The aminopyridinium cation is an excellent hydrogen bond donor, with protons on both the ring and exocyclic nitrogen atoms available for interaction.

In the crystal structures of aminopyridinium salts, a variety of hydrogen bonds are observed, connecting cations and anions into complex networks. For example, in 1-allyl-2-aminopyridin-1-ium bromide, N–H⋯Br and weaker C–H⋯Br hydrogen bonds link the ions together. nih.gov These interactions form chains of alternating R₂¹(7) and R₄²(8) graph-set ring motifs that propagate through the crystal. nih.gov In the case of 2-aminopyridin-1-ium triiodide, N–H···I hydrogen bonds connect adjacent ions into helical chains. nih.govresearchgate.net In other related structures, intermolecular N–H···N hydrogen bonds create one- or two-dimensional networks, linking molecules together. researchgate.net The primary interaction between acid and base components in related salts often occurs via N–H···O hydrogen bonds. nih.gov

Table 4. Hydrogen Bonding Patterns in 2-Aminopyridin-1-ium Derivatives

| Compound | Interaction Type | Supramolecular Motif | Reference |

|---|---|---|---|

| 1-Allyl-2-aminopyridin-1-ium bromide | N–H⋯Br | Chains of alternating R₂¹(7) and R₄²(8) rings | nih.gov |

| C–H⋯Br | |||

| 2-Aminopyridin-1-ium triiodide | N–H···I | Helical chains | nih.gov |

| N′-aminopyridine-2-carboximidamide | N–H···N | 1D chains and 2D networks | researchgate.net |

In the structure of 2-aminopyridin-1-ium triiodide, the hydrogen-bonded chains are further organized into rod-like structures. nih.govresearchgate.net The pyridinium moieties of neighboring rods are arranged in a parallel fashion, with a plane-to-plane distance of 3.423 (5) Å, which is indicative of a significant π–π stacking interaction. nih.govresearchgate.net Such interactions are common in pyridine-containing compounds, with typical centroid-centroid distances ranging from approximately 3.4 to 3.8 Å. researchgate.net These stacking forces, alongside hydrogen bonds, are crucial in building the final three-dimensional supramolecular framework. researchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different types of atomic contacts that contribute to the stability of the crystal structure. For 2-aminopyridinium salts, this analysis is crucial for understanding the interplay of various hydrogen bonds and other weak interactions.

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. Distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface are calculated. These are then normalized and mapped onto the surface, often using a red-white-blue color scheme where red indicates contacts shorter than the van der Waals radii (indicative of strong interactions), white represents contacts at the van der Waals limit, and blue signifies longer contacts.

Table 1: Representative Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis for Aminopyridinium Salts

| Interaction Type | Typical Percentage Contribution Range | Appearance on 2D Fingerprint Plot |

| N-H···O | 15-30% | Sharp, distinct spikes at low dₑ and dᵢ values. |

| H···H | 30-50% | Large, diffuse region in the center of the plot. |

| C-H···O | 5-15% | Wing-like features extending from the central region. |

| C···H | 5-10% | Symmetrical features on either side of the dₑ = dᵢ diagonal. |

| π-π stacking | 2-8% | Broader, more diffuse regions at higher dₑ and dᵢ values. |

Note: The data in this table is representative of aminopyridinium salts and is intended for illustrative purposes. Specific values for this compound would require the full crystallographic data for that compound.

Design Principles and Engineering of Supramolecular Synthons

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. A key concept in this field is the "supramolecular synthon," which refers to robust and predictable non-covalent interactions that can be used to assemble molecules into specific structural motifs. In the context of this compound and its adducts, the primary synthons are formed through hydrogen bonding.

The 2-aminopyridinium cation is an excellent building block for crystal engineering due to its multiple hydrogen bond donors (the pyridinium N-H and the amino -NH₂) and acceptors (the pyridine (B92270) nitrogen). When combined with a carboxylate anion like acetate (B1210297), a variety of predictable and robust supramolecular synthons can be formed.

One of the most common and stable synthons observed in the crystal structures of 2-aminopyridinium carboxylates is the charge-assisted N-H···O hydrogen bond between the pyridinium cation and the carboxylate anion. Furthermore, the 2-aminopyridinium cation has a strong tendency to form centrosymmetric dimers via a pair of N-H···N hydrogen bonds, creating a well-defined R²₂(8) ring motif. This dimer can then act as a larger supramolecular building block, interacting with anions and solvent molecules to build up the extended crystal structure.

The design principles for engineering the crystal structures of 2-aminopyridinium adducts involve the selection of appropriate counter-ions (like acetate and its derivatives) to direct the assembly of these synthons. The size, shape, and hydrogen bonding capabilities of the anion can influence which synthon is formed and how these synthons are arranged in three dimensions. For instance, the use of simple carboxylates often leads to the formation of infinite chains or sheets, while bulkier or more complex anions can result in discrete hydrogen-bonded assemblies. The interplay between strong hydrogen bonds, weaker C-H···O interactions, and π-π stacking of the pyridinium rings all contribute to the final crystal packing. nih.gov

Table 2: Common Supramolecular Synthons in 2-Aminopyridinium Carboxylate Crystals

| Synthon Notation | Description | Interacting Groups |

| R²₂(8) | A ring motif formed by two molecules connected by two hydrogen bonds. | 2-aminopyridinium cations forming a dimer via N-H···N hydrogen bonds. |

| D¹¹(2) | A simple donor-acceptor interaction. | N-H···O hydrogen bond between the cation and the carboxylate anion. |

| C¹¹(n) | A chain motif. | Cations and anions linked by N-H···O hydrogen bonds to form a linear chain. |

Note: The specific synthons present in this compound would be confirmed by its single-crystal X-ray diffraction data.

Spectroscopic Characterization of 2 2 Aminopyridin 1 Ium 1 Yl Acetate

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

The vibrational spectrum of 2-(2-Aminopyridin-1-ium-1-yl)acetate (B2737785) is anticipated to be a composite of the vibrational modes of the 2-aminopyridinium cation and the acetate (B1210297) anion. FTIR and Raman spectroscopy are powerful techniques to identify the functional groups and probe the intermolecular interactions within the compound.

Assignment of Fundamental Vibrational Frequencies and Functional Group Identification

The key vibrational modes for this compound can be assigned to the amino (-NH₂), pyridinium (B92312) ring, methylene (B1212753) (-CH₂-), and carboxylate (-COO⁻) groups.

The amino group is expected to exhibit asymmetric and symmetric N-H stretching vibrations in the 3400–3200 cm⁻¹ region. An N-H bending (scissoring) mode is predicted to appear around 1650–1580 cm⁻¹.

The pyridinium ring will show aromatic C-H stretching vibrations above 3000 cm⁻¹. The characteristic ring stretching vibrations are expected in the 1600–1450 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are anticipated in the 900–700 cm⁻¹ region.

The carboxylate group of the acetate moiety is defined by its strong asymmetric and symmetric stretching vibrations. The asymmetric stretch (νₐ(COO⁻)) is typically found between 1650 cm⁻¹ and 1550 cm⁻¹, while the symmetric stretch (νₛ(COO⁻)) is expected in the 1450–1350 cm⁻¹ range.

The methylene bridge and the methyl group of the acetate will show aliphatic C-H stretching vibrations, typically between 3000 cm⁻¹ and 2850 cm⁻¹, and various bending and rocking modes at lower frequencies.

A projected assignment of the fundamental vibrational frequencies is provided in the interactive Table 1.

Table 1: Predicted Fundamental Vibrational Frequencies for this compound This table is interactive. You can sort and filter the data.

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3400 - 3200 | Asymmetric & Symmetric N-H Stretching | Amino (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretching | Pyridinium Ring |

| 3000 - 2850 | Aliphatic C-H Stretching | Methylene (-CH₂-), Methyl (-CH₃) |

| 1650 - 1580 | N-H Bending | Amino (-NH₂) |

| 1650 - 1550 | Asymmetric COO⁻ Stretching | Carboxylate (-COO⁻) |

| 1600 - 1450 | Ring Stretching | Pyridinium Ring |

| 1450 - 1350 | Symmetric COO⁻ Stretching | Carboxylate (-COO⁻) |

| 1470 - 1430 | CH₂ Bending (Scissoring) | Methylene (-CH₂-) |

| 1440 - 1395 | CH₃ Bending | Methyl (-CH₃) |

Spectroscopic Signatures of Intermolecular Hydrogen Bonding

The zwitterionic nature of this compound facilitates the formation of a robust network of intermolecular hydrogen bonds. The N-H groups of the pyridinium ring and the exocyclic amino group are potent hydrogen bond donors, while the oxygen atoms of the carboxylate group act as strong acceptors.

These N-H···O hydrogen bonds would manifest in the vibrational spectra as broad absorption bands for the N-H stretching vibrations, shifted to lower frequencies compared to non-hydrogen-bonded N-H groups. This band broadening is a hallmark of hydrogen bonding in the solid state. The positions of the carboxylate stretching bands may also be influenced by their participation in this hydrogen-bonding network.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR Investigations

NMR spectroscopy is an essential tool for the structural elucidation of this compound in solution.

Elucidation of Proton and Carbon Chemical Shifts and Coupling Constants

¹H NMR: The proton NMR spectrum is expected to show a set of signals for the protons of the 2-aminopyridinium ring, a singlet for the methylene bridge protons, and a singlet for the methyl protons of the acetate group. The aromatic protons of the pyridinium ring would be deshielded and appear in the downfield region (typically δ 7.0–9.0 ppm) due to the positive charge. The amino group protons would likely be observed as a broad singlet. The methylene protons are anticipated to be in the range of δ 4.5-5.5 ppm, while the acetate methyl protons would be significantly more shielded, appearing upfield around δ 1.9 ppm.

¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the pyridinium ring, the methylene carbon, and the two carbons of the acetate group. The pyridinium carbons are expected in the aromatic region (δ 110–160 ppm). The carboxylate carbon would be the most deshielded signal in the spectrum (δ 170–180 ppm), while the methylene carbon would likely appear around δ 55-65 ppm. The acetate methyl carbon is predicted to be in the upfield region (δ 20–25 ppm).

¹⁵N NMR: The nitrogen NMR spectrum would provide direct evidence of the zwitterionic structure, with two distinct signals anticipated. One signal would correspond to the quaternized nitrogen within the pyridinium ring, and the other to the exocyclic amino nitrogen.

The predicted chemical shifts are summarized in the interactive Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. You can sort and filter the data.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Pyridinium Ring | 7.0 - 9.0 | Doublet, Triplet |

| ¹H | Amino (-NH₂) | Variable (broad) | Broad Singlet |

| ¹H | Methylene (-CH₂-) | 4.5 - 5.5 | Singlet |

| ¹H | Acetate Methyl (-CH₃) | ~1.9 | Singlet |

| ¹³C | Carboxylate (-COO⁻) | 170 - 180 | Singlet |

| ¹³C | Pyridinium Ring | 110 - 160 | Singlet |

| ¹³C | Methylene (-CH₂-) | 55 - 65 | Singlet |

Structural Confirmation and Purity Assessment

The combination of 1D NMR techniques (¹H, ¹³C, and ¹⁵N) would serve to confirm the molecular structure of this compound. The number of signals, their chemical shifts, their multiplicities, and the integration of the proton signals should all be consistent with the proposed structure. Additionally, NMR spectroscopy is a highly effective method for assessing the purity of the compound, as the presence of any impurities would be readily detectable as additional signals.

Advanced 2D NMR Techniques for Connectivity Mapping

To achieve a complete and unambiguous assignment of all proton and carbon signals, several 2D NMR experiments would be invaluable:

¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons on the pyridinium ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal longer-range correlations (over two or three bonds) between protons and carbons, which would be crucial for confirming the connectivity between the methylene bridge and both the pyridinium ring and the acetate group.

The collective data from these advanced NMR techniques would provide a comprehensive and detailed map of the molecular structure of this compound in solution.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data was found for the electronic absorption, emission, or solvatochromic effects of the compound this compound.

The subsequent sections, therefore, cannot be populated with the requested detailed research findings and data tables.

Determination of Electronic Absorption and Emission Maxima

Specific data regarding the ultraviolet-visible absorption maxima (λmax) and fluorescence emission maxima for this compound are not available in the reviewed literature. While studies on related compounds such as other 2-aminopyridine (B139424) derivatives and salts exist, this information cannot be extrapolated to the specific target compound.

Investigation of Solvatochromic Effects and Solute-Solvent Interactions

There is no available research detailing the solvatochromic effects for this compound. An investigation of how the absorption and emission spectra of this compound shift with changes in solvent polarity has not been reported. Therefore, a discussion of the solute-solvent interactions based on such data is not possible at this time.

Computational and Theoretical Investigations of 2 2 Aminopyridin 1 Ium 1 Yl Acetate

Density Functional Theory (DFT) Based Computational Chemistry

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed due to its favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules. wisc.edu DFT calculations can predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics. researcher.life Hybrid functionals, such as B3LYP, are commonly used as they incorporate a portion of exact exchange from Hartree-Fock theory, often leading to more accurate results for molecular systems. nih.gov

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. arxiv.org For 2-(2-Aminopyridin-1-ium-1-yl)acetate (B2737785), this process involves systematically adjusting the atomic coordinates to find the most stable three-dimensional arrangement, known as the equilibrium geometry. This analysis is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good description of electron distribution, including diffuse functions and polarization. researcher.liferesearchgate.net

The optimization of this compound would reveal key structural parameters. The 2-aminopyridinium cation component is expected to be largely planar. The acetate (B1210297) group, linked to the pyridinium (B92312) nitrogen, has rotational freedom around the N-CH₂ and CH₂-COO⁻ bonds, leading to different possible conformers. Conformational analysis would identify the most stable conformer by comparing the relative energies of these different spatial arrangements. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Expected Outcome from Optimization |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C-C, C-O, N-H). | Provides insight into bond order and strength. For instance, the exocyclic C-N bond in the aminopyridinium ring is expected to have partial double bond character. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-N-C in the ring, O-C-O in the acetate). | Determines the molecule's overall shape and steric environment. |

| Dihedral Angles | The angle between two planes, defined by four atoms. | Describes the conformation around rotatable bonds, such as the N-CH₂ bond, and confirms the planarity of the ring system. |

| Total Energy | The calculated electronic energy of the optimized structure. | Used to compare the relative stability of different conformers or isomers. The lowest energy conformer is the most stable. |

This table describes the typical outputs of a geometry optimization calculation. Specific values for this compound are not available in the reviewed literature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and chemical reactivity of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich acetate group and the amino substituent, while the LUMO would likely be distributed over the electron-deficient pyridinium ring. The energy gap can also be used to predict the wavelength of the lowest energy electronic transition. nih.gov

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Corresponds to the ionization potential; indicates electron-donating capability. |

| LUMO Energy | ELUMO | Related to the electron affinity; indicates electron-accepting capability. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. nih.gov |

This table outlines the key parameters derived from a frontier molecular orbital analysis. Specific calculated energies for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. chemrxiv.org

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated around the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group. Regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack. scispace.com For this molecule, the hydrogen atoms of the amino and pyridinium ring protons, as well as the pyridinium ring itself, would exhibit positive electrostatic potential. The MEP map provides a clear, qualitative picture of the molecule's reactive sites and intermolecular interaction patterns. physchemres.org

Based on the HOMO and LUMO energies obtained from DFT calculations, several global chemical reactivity descriptors can be calculated. These parameters, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. irjweb.com They are calculated using the energies of the frontier orbitals as approximations for ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule will undergo electronic change.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals of a Lewis structure. wisc.edu

For this compound, NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). Significant interactions indicate greater stabilization of the molecule. Key interactions expected in this molecule include:

Delocalization of the nitrogen lone pair of the amino group into the π* antibonding orbitals of the pyridinium ring.

Hyperconjugative interactions between the lone pairs on the carboxylate oxygen atoms and the adjacent σ* antibonding orbitals.

Time-Dependent DFT (TD-DFT) for Electronic Excitation and Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov It is a primary computational method for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) corresponding to its electronic transitions. nih.gov The analysis would identify the nature of these transitions, such as π→π* transitions within the pyridinium ring or intramolecular charge transfer (ICT) transitions, where electron density moves from the electron-donating part of the molecule (amino and acetate groups) to the electron-accepting pyridinium ring upon photoexcitation. The results can be directly compared with experimentally measured UV-Vis spectra to validate the computational model. nih.govmdpi.com

| Parameter | Description | Significance |

| Excitation Energy (eV) | The energy required to promote an electron from the ground state to an excited state. | Corresponds to the position of absorption bands in the UV-Vis spectrum. |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a particular electronic transition. | A higher oscillator strength corresponds to a more intense absorption peak. |

| Wavelength (λmax) | The wavelength of light at which the transition occurs, calculated from the excitation energy. | Allows for direct comparison with experimental UV-Vis spectra. |

| Orbital Contributions | Identifies which molecular orbitals are involved in the electronic transition (e.g., HOMO→LUMO). | Provides insight into the nature of the excitation (e.g., π→π, n→π, charge transfer). |

This table describes the typical outputs of a TD-DFT calculation for predicting electronic spectra. Specific values for this compound are not available in the reviewed literature.

Quantum Chemical Parameters and Their Correlation with Experimental Data

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of this compound. These computational studies allow for the determination of various parameters that can be correlated with experimental observations, such as spectroscopic data and chemical reactivity. Due to the limited availability of direct computational studies on this compound, the 2-aminopyridin-1-ium cation is often used as a model system to understand its electronic behavior. nih.govresearchgate.net

The electronic properties of this zwitterionic compound are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability, with a larger gap suggesting higher stability and lower reactivity. irjweb.com For this compound, the HOMO is typically localized on the electron-rich carboxylate group, while the LUMO is centered on the electron-deficient pyridinium ring. This distribution facilitates intramolecular charge transfer, which is a key feature of its electronic structure.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Mulliken population analysis is another valuable tool for understanding the charge distribution within the molecule. uni-muenchen.dewikipedia.org This analysis assigns partial charges to each atom, revealing the electrostatic potential of the molecule. In this compound, the nitrogen atom of the pyridinium ring carries a significant positive charge, while the oxygen atoms of the carboxylate group are negatively charged. This charge separation is consistent with the zwitterionic nature of the compound.

These theoretical parameters can be correlated with experimental findings. For example, the calculated HOMO-LUMO gap can be related to the electronic absorption bands observed in the UV-Vis spectrum. researchgate.net Similarly, the calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computed molecular structure.

| Parameter | Symbol | Value |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.880 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.475 eV |

| Energy Gap | ΔE | 5.405 eV |

| Electronegativity | χ | 4.178 eV |

| Chemical Hardness | η | 2.703 eV |

| Global Electrophilicity Index | ω | 3.235 eV |

Advanced Analysis of Intermolecular Interactions (Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) Plots)

The solid-state structure and properties of this compound are significantly influenced by a network of intermolecular interactions. The Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plot analysis are powerful computational tools for visualizing and characterizing these interactions. nih.govresearchgate.net

The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to identify and characterize chemical bonds and other interactions. researchgate.net Within the AIM framework, the presence of a bond critical point (BCP) between two atoms is an indication of an interaction. The properties of the electron density at the BCP, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For instance, hydrogen bonds are characterized by specific ranges of ρ and ∇²ρ at the BCP. In the crystal structure of this compound, AIM analysis would be expected to reveal strong N-H···O hydrogen bonds between the amino group of the cation and the carboxylate group of a neighboring molecule, as well as weaker C-H···O interactions.

NCI plot analysis is a more recent method that provides a visual representation of non-covalent interactions in three-dimensional space. nih.govrsc.org This technique is based on the relationship between the electron density and the reduced density gradient (RDG). The resulting plots show surfaces that correspond to different types of interactions, which are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. Typically, blue surfaces indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes. For this compound, an NCI plot would likely show large blue isosurfaces in the regions of the N-H···O hydrogen bonds, confirming their importance in the crystal packing. Green surfaces would likely be observed between the aromatic rings, indicating the presence of π-π stacking interactions.

Together, AIM and NCI analyses provide a comprehensive picture of the non-covalent interactions that govern the supramolecular assembly of this compound in the solid state. This understanding is crucial for explaining its physical properties and for the rational design of new materials with desired crystal structures.

| Interaction Type | Atoms Involved | Expected AIM Signature | Expected NCI Plot Signature |

|---|---|---|---|

| Strong Hydrogen Bond | N-H···O | BCP with high ρ and positive ∇²ρ | Blue isosurface |

| Weak Hydrogen Bond | C-H···O | BCP with low ρ and positive ∇²ρ | Greenish-blue isosurface |

| π-π Stacking | Pyridinium rings | Multiple BCPs between ring atoms | Broad green isosurface |

| van der Waals Interactions | Various H···H contacts | BCP with very low ρ and positive ∇²ρ | Green isosurface |

Coordination Chemistry of 2 2 Aminopyridin 1 Ium 1 Yl Acetate

Ligand Design and Coordination Modes of 2-(2-Aminopyridin-1-ium-1-yl)acetate (B2737785)

The structure of this compound is intrinsically suited for versatile coordination behavior. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows for coordination to a wide variety of metal ions. The flexibility of the acetate (B1210297) arm and the relatively rigid pyridinium (B92312) ring contribute to its ability to form stable chelate rings and bridge multiple metal centers.

The this compound ligand possesses several potential donor atoms for coordination to metal ions. The primary binding sites are the oxygen atoms of the carboxylate group and the nitrogen atom of the exocyclic amino group. The protonated nitrogen of the pyridinium ring is generally not available for coordination.

Oxygen Atoms: The two oxygen atoms of the carboxylate group are hard donors and readily coordinate to a variety of metal ions. The carboxylate can coordinate in several modes:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a stable four-membered chelate ring.

Bidentate Bridging: Each oxygen atom coordinates to a different metal center, linking them together. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

Nitrogen Atom: The exocyclic amino group contains a nitrogen atom with a lone pair of electrons, making it a potential coordination site. As a borderline donor, it can coordinate to a range of transition metals. Coordination through this nitrogen atom, in conjunction with one of the carboxylate oxygens, leads to the formation of a stable six-membered chelate ring.

The coordination of 2-aminopyridine (B139424) derivatives can occur in both a monodentate fashion, typically through the pyridine (B92270) nitrogen, or a bidentate chelating manner involving both the pyridine and the amino nitrogens. pvpcollegepatoda.orgmdpi.com However, in the case of this compound, the pyridinium nitrogen is protonated and thus unavailable for coordination. This directs the coordination activity towards the exocyclic amino group and the carboxylate oxygens.

The ability of this compound to act as a chelating ligand is a key aspect of its coordination chemistry. Chelation, the formation of two or more coordinate bonds between a single ligand and a central metal atom, results in enhanced thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands. This is known as the chelate effect.

Upon coordination, the ligand's conformation is significantly influenced by the coordination mode and the nature of the metal ion.

Chelation: When the ligand chelates to a metal center through the exocyclic amino nitrogen and one of the carboxylate oxygens, it adopts a specific conformation to accommodate the formation of a six-membered ring. The flexibility of the acetate linker allows for the necessary rotation to bring the donor atoms into the correct geometry for coordination.

Bridging: In a bridging coordination mode, the ligand can adopt a more extended conformation to span two or more metal centers. The relative orientation of the pyridinium ring and the carboxylate group will be dictated by the crystal packing forces and the coordination geometry of the metal ions.

The interplay between these coordination modes can lead to the formation of structurally diverse metal complexes, from simple mononuclear species to complex polynuclear clusters and coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can generally be achieved through the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product. A related compound, 2-aminopyridinium copper acetate, has been synthesized from an aqueous solution of 2-aminopyridine and copper acetate. researchgate.net

This compound is expected to form stable complexes with a variety of transition metals due to the presence of both nitrogen and oxygen donor atoms. The structural diversity of these complexes is a result of the versatile coordination modes of the ligand and the preferred coordination geometries of the metal ions.

| Metal Ion | Potential Coordination Geometry | Potential Complex Structure |

| Cu(II) | Square planar, Octahedral | Mononuclear, Dinuclear, or Polymeric |

| Ni(II) | Octahedral, Square planar | Mononuclear or Polymeric |

| Co(II) | Octahedral, Tetrahedral | Mononuclear or Polymeric |

| Zn(II) | Tetrahedral, Octahedral | Mononuclear or Polymeric |

| Ag(I) | Linear, Trigonal planar | Polymeric chains or networks |

Interactive Data Table: Potential Structures of Transition Metal Complexes with this compound.

The characterization of the metal-ligand bonding in these complexes can be achieved through a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination mode of the carboxylate group. The position of the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the COO- group can provide information about its coordination. The difference between these two frequencies (Δν = ν_as - ν_s) is particularly informative:

A large Δν value (typically > 200 cm⁻¹) is indicative of a monodentate coordination mode.

A smaller Δν value (typically < 150 cm⁻¹) suggests a bidentate chelating or bridging coordination mode. The N-H stretching vibrations of the amino group will also shift upon coordination to a metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination environment of the metal ion. The d-d transitions of transition metal complexes are sensitive to the ligand field strength and the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can be used to study the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons upon coordination can provide insights into the binding mode.

Role in the Formation of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The bifunctional and bridging capabilities of this compound make it a promising candidate for the construction of such materials. Ligands based on aminopyridine-carboxylate have been successfully used to construct coordination polymers. nih.gov

The ability of the carboxylate group to adopt various bridging modes, combined with the potential for the exocyclic amino group to coordinate, allows for the formation of one-, two-, or three-dimensional networks. The pyridinium cation can also participate in hydrogen bonding interactions, which can further direct the self-assembly process and stabilize the resulting framework.

The properties of the resulting CPs and MOFs, such as their porosity, thermal stability, and catalytic or magnetic properties, will be dependent on the choice of the metal ion and the specific coordination mode of the ligand. The rational design of such materials using this compound as a building block holds potential for applications in areas such as gas storage, catalysis, and sensing.

Absence of Specific Research on the

The requested article, focusing on the "," with specific sections on "Design and Construction of Extended Architectures" and "Examination of Supramolecular Networks within Coordination Compounds," cannot be generated with scientific accuracy due to the lack of published research on this particular topic.

While the broader field of 2-aminopyridine coordination chemistry is well-documented, and studies on related supramolecular assemblies involving the 2-aminopyridinium cation exist, this information does not directly address the coordination behavior of the bifunctional ligand . The unique zwitterionic nature of this compound, featuring both a pyridinium cation and a carboxylate anion, suggests a potentially rich and complex coordination chemistry. However, without experimental data from synthesized and characterized coordination compounds, any discussion on the design of extended architectures or the nature of supramolecular networks would be purely speculative.

To provide a scientifically rigorous and accurate article as per the user's request, foundational research, including the synthesis and single-crystal X-ray diffraction studies of metal complexes with this compound, would be necessary. Such studies would elucidate the coordination modes of the ligand, the resulting structural motifs, and the nature of the intermolecular interactions that govern the formation of extended architectures.

At present, the scientific community has not published research that would allow for a detailed and factual discussion of the topics outlined in the user's request. Therefore, in the interest of maintaining scientific integrity and avoiding the generation of unsubstantiated information, the requested article cannot be produced.

Advanced Material Applications Derived from 2 2 Aminopyridin 1 Ium 1 Yl Acetate

Development of Novel Functional Materials

The development of novel functional materials from 2-aminopyridinium salts is an area of growing interest. The inherent properties of the 2-aminopyridinium cation, such as its planar structure, potential for hydrogen bonding, and charge transfer characteristics, make it a promising component for the design of materials with tailored functionalities.

The properties of materials derived from the 2-aminopyridinium cation can be systematically tailored through chemical modification and controlled assembly. The choice of the counter-ion (anion) plays a crucial role in determining the crystal structure and, consequently, the macroscopic properties of the resulting material. By varying the anion, researchers can influence factors such as crystal symmetry, intermolecular interactions, and charge transfer, which in turn govern the material's optical, electronic, and mechanical properties.

For instance, the synthesis of different 2-aminopyridinium salts allows for the exploration of a wide range of crystalline arrangements. The ability of the 2-aminopyridinium cation to form extensive hydrogen bonding networks with various anions is a key factor in directing the self-assembly process and achieving desired crystal symmetries, which are critical for applications like second-harmonic generation.

Nonlinear Optical (NLO) Properties and Materials

Materials exhibiting nonlinear optical (NLO) properties are essential for a variety of applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Organic NLO materials, such as those based on 2-aminopyridinium salts, are particularly attractive due to their large NLO responses, fast switching speeds, and the potential for molecular engineering. ijaerd.org

The NLO properties of 2-aminopyridinium salts have been investigated for both second-order and third-order nonlinearities. Second-harmonic generation (SHG), a second-order NLO phenomenon, requires materials to have a non-centrosymmetric crystal structure. nih.govresearchgate.net Several 2-aminopyridinium salts have been specifically designed and synthesized to crystallize in non-centrosymmetric space groups, thereby exhibiting significant SHG efficiency. For example, 2-aminopyridinium maleate (B1232345) (2APM) crystallizes in the monoclinic acentric space group Pc and shows an SHG efficiency 3.2 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO material. bohrium.comtandfonline.com Similarly, 2-aminopyridinium p-aminobenzoate has demonstrated an SHG efficiency 2.2 times that of KDP. ijaerd.org

Third-order NLO properties, which are not restricted by crystal symmetry, have also been explored in 2-aminopyridinium-based materials. These properties are crucial for applications such as optical limiting and all-optical switching. ias.ac.in Theoretical studies on compounds like 2-aminopyridinium p-toluenesulphonate (APPTS) have been conducted using density functional theory (DFT) to calculate the static hyperpolarizability and predict their third-order NLO behavior. ias.ac.inresearchgate.net Experimental investigations using the Z-scan technique have been employed to determine the third-order nonlinear susceptibility of crystals like 2-aminopyridinium maleate. tandfonline.com

The NLO activity of 2-aminopyridinium salts is intrinsically linked to their molecular and crystal structure. Key factors that govern the NLO response include:

Intramolecular Charge Transfer: The 2-aminopyridinium cation possesses a donor-π-acceptor (D-π-A) character, where the amino group acts as an electron donor and the pyridinium (B92312) ring acts as an electron acceptor. This intramolecular charge transfer is a fundamental source of molecular hyperpolarizability.

Crystal Packing and Hydrogen Bonding: The arrangement of the cations and anions in the crystal lattice significantly influences the bulk NLO properties. The formation of extensive hydrogen bonding networks can enforce a non-centrosymmetric arrangement of the molecules, which is a prerequisite for second-order NLO activity. ijaerd.org

The following table summarizes the NLO properties of some representative 2-aminopyridinium salts:

| Compound Name | Crystal System | Space Group | SHG Efficiency (vs. KDP) | Third-Order NLO Properties |

| 2-Aminopyridinium Maleate (2APM) | Monoclinic | Pc | 3.2 | Investigated |

| 2-Aminopyridinium p-Aminobenzoate | Orthorhombic | P | 2.2 | Not specified |

| 2-Amino-5-nitro pyridinium chloride (2A5NPCl) | Not specified | Not specified | Not specified | Yes, optical limiting |

| 2-Aminopyridinium p-toluenesulphonate (APPTS) | Monoclinic | P21/n | Not expected (centrosymmetric) | Theoretically studied |

Applications in Optoelectronics and Photonics

The promising NLO properties of 2-aminopyridinium-based materials make them candidates for various applications in optoelectronics and photonics. These applications leverage the ability of the materials to modulate light in response to an external stimulus or high-intensity light itself.

Materials with significant third-order nonlinearity are essential for developing all-optical switching and optical limiting devices. Optical limiting is a phenomenon where the transmittance of a material decreases with increasing incident light intensity, which is crucial for protecting sensitive optical components and human eyes from high-power laser damage. researchgate.net

Studies on compounds like 2-amino 5-nitro pyridinium chloride (2A5NPCl) have demonstrated their potential for optical limiting applications. researchgate.net The Z-scan technique is commonly used to characterize the nonlinear absorption and refraction that give rise to optical limiting behavior. The third-order nonlinear susceptibility of 2-aminopyridinium maleate has been estimated, suggesting its potential for use in nonlinear optical devices. tandfonline.com The development of materials with large nonlinear refractive indices and absorption coefficients is a key area of research for advancing these technologies. While the direct application of 2-aminopyridinium salts in optical logic gates is still an emerging area, their fast NLO response times are a promising characteristic for future development in high-speed optical computing. ias.ac.in

Photoconductive Behavior and Energy Conversion Systems

Research specifically detailing the photoconductive behavior and application in energy conversion systems of 2-(2-Aminopyridin-1-ium-1-yl)acetate (B2737785) is not extensively available in the current scientific literature. Photoconductivity is a phenomenon where a material's electrical conductivity increases upon absorption of electromagnetic radiation. rsc.org The study of the photophysical properties of related compounds, such as 2-aminopyridine (B139424) and its derivatives, indicates that they can exhibit fluorescence, a property that is fundamental to many optoelectronic applications. edinst.comnih.gov

The broader class of pyridinium salts, particularly in the form of ionic liquids, has been explored for applications in energy conversion devices. These materials have been investigated as electrolytes in dye-sensitized solar cells and as additives in perovskite solar cells, where they can contribute to improving the efficiency and stability of the devices. Current time information in NA. The zwitterionic, or inner salt, nature of this compound, where the positive charge on the pyridinium ring and the negative charge on the acetate (B1210297) group are covalently linked within the same molecule, could offer unique properties in terms of charge transport and stability. geeksforgeeks.orgresearchgate.netrsc.org

However, without direct experimental data such as photocurrent measurements or charge carrier mobility studies on thin films of this compound, any discussion on its photoconductive properties remains speculative. Future research would be needed to fabricate and characterize thin-film devices to determine key parameters like photosensitivity, spectral response, and charge carrier dynamics to assess its potential in energy conversion systems.

Interactive Data Table: Photophysical Properties of Related Aminopyridine Derivatives

While specific data for this compound is unavailable, the following table presents photophysical data for other 2-aminopyridine derivatives to provide context on the optical properties of this class of compounds.

| Compound Name | Absorption Max (λ_A, nm) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Source |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.34 | nih.gov |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.31 | nih.gov |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.44 | nih.gov |

| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.27 | nih.gov |

Versatile Intermediate for High-Value Organic Materials (Non-Pharmaceutical)

The utility of this compound as a versatile intermediate for the synthesis of high-value, non-pharmaceutical organic materials is an area with potential for exploration, though specific examples in the literature are scarce. The molecule's structure, a pyridinium ylide, suggests a rich and varied reactivity. nih.govrsc.org Pyridinium ylides are known to act as 1,3-dipoles in cycloaddition reactions and can serve as nucleophiles or precursors to radicals, making them valuable building blocks in organic synthesis. nih.gov

N-aminopyridinium ylides, a closely related class of compounds, have been demonstrated as competent directing groups in copper-promoted C-H/N-H coupling reactions, facilitating the synthesis of complex amine-containing molecules. nih.gov This type of reactivity could potentially be harnessed to create functional materials. For instance, the core structure could be incorporated into larger conjugated systems to produce novel dyes, or it could be used to synthesize monomers for subsequent polymerization into electroactive or photoactive polymers.

The synthesis of N-aminopyridinium salts and their derivatives is well-established, providing accessible routes to precursors for these reactive intermediates. nih.gov The bifunctional nature of these reagents, combining nucleophilicity at the nitrogen with the potential for electrophilic or radical reactivity, makes them attractive for the construction of complex molecular architectures relevant to materials science. nih.gov

Despite this potential, there is a lack of documented research demonstrating the specific use of this compound in the synthesis of non-pharmaceutical materials such as specialty polymers, dyes for optical applications, or components for molecular electronics. Further investigation is required to explore the synthetic transformations of this compound and to characterize the properties of any resulting materials.

Conclusion and Future Research Perspectives

Synthesis and Structural Characterization Advancements

The synthesis of 2-aminopyridine (B139424) derivatives has seen considerable progress, with methods ranging from traditional multi-component reactions to modern transition-metal-free approaches. nih.govrsc.org One common route involves the protonation of 2-aminopyridine. For instance, the 2-aminopyridin-1-ium cation can be readily formed by dissolving 2-aminopyridine in a strong acid, such as hydroiodic acid, leading to the crystallization of salts like 2-aminopyridin-1-ium triiodide. nih.gov A plausible synthetic pathway for 2-(2-Aminopyridin-1-ium-1-yl)acetate (B2737785) could be adapted from the synthesis of similar pyridinium (B92312) betaines, which involves the reaction of the parent pyridine (B92270) derivative with an acetic acid derivative like chloroacetic acid. researchgate.net

Future advancements in synthesis will likely focus on developing more efficient, scalable, and environmentally benign methods. This could include microwave-assisted synthesis, which has been shown to accelerate the formation of related pyridinium salts, or the exploration of novel catalysts to improve yield and purity. mdpi.com

The structural characterization of the 2-aminopyridin-1-ium cation reveals a planar structure where protonation occurs at the ring nitrogen atom. nih.govresearchgate.net This leads to a distinct "imino-form" with a characteristically short exocyclic carbon-nitrogen bond. researchgate.net Detailed crystallographic data for 2-aminopyridin-1-ium triiodide provides precise bond lengths and angles, confirming the electronic redistribution upon protonation. nih.gov

| Parameter | 2-Aminopyridin-1-ium Cation (in triiodide salt) |

| Molecular Formula | C₅H₇N₂⁺ |

| Crystal System | Monoclinic |

| Key Bond Length (Exocyclic C–N) | 1.328 (5) Å |

| Key Bond Lengths (Ring C–N) | 1.353 (5) Å and 1.354 (5) Å |

| Key Bond Lengths (Ring C–C) | 1.355 (5) to 1.411 (5) Å |

| Ring Geometry | Planar |

| Data sourced from crystallographic studies of 2-Aminopyridin-1-ium triiodide. nih.gov |

Future structural studies should aim to crystallize and analyze this compound itself to understand the intramolecular and intermolecular interactions, particularly the hydrogen bonding between the carboxylate group and the aminopyridinium moiety. Advanced techniques like neutron diffraction could provide more precise locations of hydrogen atoms, offering deeper insights into its structural chemistry.

Emerging Frontiers in Computational Chemistry and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate the electronic structure and properties of molecules like this compound. For the related compound 2-(pyridin-1-ium-1-yl)acetate, DFT calculations have been used to determine bond lengths, bond angles, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Similar theoretical studies on this compound would be invaluable for predicting its reactivity, stability, and potential spectroscopic properties. nih.gov

These computational models can guide the design of new materials. The inherent zwitterionic nature of this compound, with its positive pyridinium ring and negative acetate (B1210297) group, makes it an interesting building block for supramolecular assemblies and crystal engineering. The 2-aminopyridinium cation is already known to participate in hydrogen bonding and π-π stacking interactions in its salt crystals. researchgate.net By modifying the substituents on the pyridine ring or the acetate group, it may be possible to tune these interactions to create materials with specific optical, electronic, or catalytic properties. For example, pyridinium-based systems have been investigated for their ability to catalyze the electrochemical reduction of carbon dioxide. princeton.edu

| Computational Method | Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure | Optimized molecular structure, HOMO-LUMO gap, charge distribution, reactivity indices. |

| Time-Dependent DFT (TD-DFT) | Excited State Properties | Prediction of UV-Vis absorption spectra and electronic transitions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of Chemical Bonds | Characterization of intramolecular and intermolecular hydrogen bonds. |

| Molecular Dynamics (MD) | Simulation of Bulk Properties | Understanding of crystal packing, solvation effects, and dynamic behavior. |

Potential for Interdisciplinary Research and Novel Methodological Developments

The unique structural and electronic features of this compound open avenues for interdisciplinary research. The broader class of 2-aminopyridine derivatives is known for a wide range of biological activities, including antibacterial and anticancer properties. nih.govnih.govccsenet.org This suggests that the title compound and its derivatives could be explored in medicinal chemistry as novel therapeutic agents.

In materials science, the compound could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The presence of multiple coordination sites—the amino group, the pyridinium nitrogen (indirectly, through electrostatic interactions), and the carboxylate oxygen atoms—provides versatility for binding to different metal centers. researchgate.net Such materials could find applications in catalysis, gas storage, or as novel magnetic materials.

Furthermore, the study of such zwitterionic compounds can drive the development of new analytical and characterization methodologies. Investigating the proton transfer dynamics and hydrogen bonding networks in the solid state and in solution would require a combination of advanced spectroscopic techniques (e.g., solid-state NMR) and theoretical modeling. This interdisciplinary approach, combining synthesis, advanced characterization, and computational chemistry, will be crucial to unlocking the full scientific potential of this compound and related materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Aminopyridin-1-ium-1-yl)acetate, and how can its purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with bromination of acetylfuran derivatives, followed by cyclization and amidoxime formation. For example, intermediates like 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile can be hydrogenated in glacial acetic acid to yield acetate salts . Purity optimization requires rigorous purification via column chromatography, recrystallization, or HPLC, with characterization by NMR and mass spectrometry to confirm structural integrity.

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 110 K) improves resolution. SHELXL is widely used for refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . WinGX and ORTEP provide complementary tools for data processing and visualization, ensuring accurate geometric parameter calculations (e.g., bond lengths within ±0.002 Å) .

Q. What are the key thermodynamic properties (e.g., melting point, enthalpy of fusion) of 2-aminopyridine derivatives, and how do they influence reaction design?

- Methodological Answer : NIST data for 2-aminopyridine indicates a melting point () of ~57°C and enthalpy of fusion () of ~15 kJ/mol . These properties guide solvent selection (e.g., acetic acid for high-temperature reactions) and stability assessments during synthesis. Sublimation enthalpy () data further inform storage conditions to prevent degradation.

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity of this compound in novel heterocyclic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometries and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, studies on aminoimidazodipyridines use DFT to validate synthetic pathways and electronic properties, correlating computational results with experimental NMR and IR data .